Enantiomeric Excess in (S)-Atenolol Synthesized from (2S)-Epoxide vs. Racemic Epoxide
In a patented stereospecific process, epoxidation of 4-allyloxyphenylacetate by Pseudomonas oleovorans ATCC 29347 produced the (2S)-epoxide intermediate with an enantiomeric excess (ee) of ≥90% in S-configuration (reported as at least 90% S). Subsequent amination and amidation yielded (S)-Atenolol with an enantiomeric purity of 100% within experimental error [1]. In contrast, using the racemic (2RS)-epoxide yields racemic Atenolol (0% ee). The hydrolytic kinetic resolution (HKR) approach using Jacobsen's (R,R)-salen Co(III)OAc catalyst on a terminal epoxide produced (S)-Atenolol in 98% ee, while the enantiopure (2S)-epoxide-based route in the 2024 lipase protocol achieves >99% ee [2].
| Evidence Dimension | Enantiomeric excess (ee) of final (S)-Atenolol product |
|---|---|
| Target Compound Data | ≥90% S-configuration epoxide → 100% ee (S)-Atenolol (patent); >99% ee via updated protocol |
| Comparator Or Baseline | Racemic (2RS)-epoxide → 0% ee Atenolol; HKR on racemic epoxide → 98% ee (S)-Atenolol |
| Quantified Difference | Target-derived route yields 100% ee vs. 0% ee for racemic epoxide; 99%+ ee vs. 98% ee for HKR on racemate |
| Conditions | Microbial epoxidation (Pseudomonas oleovorans) followed by amination/amidation [1]; lipase-catalyzed kinetic resolution protocol [2] |
Why This Matters
For procurement targeting enantiopure (S)-Atenolol production, the (2S)-epoxide is the sole intermediate capable of delivering the >99% ee required to meet the ICH Q6A specification for new chiral drug substances and to avoid the bradycardic side effects associated with the (R)-enantiomer in the racemate.
- [1] EP 0256586 A1. Process for the preparation of atenolol in a stereospecific form. European Patent Office, 1988. http://data.epo.org/publication-server/rest/v1.2/patents/EP0256586NWA1/document.xml View Source
- [2] Høivik, H. Ø.; Fiksdahl, A. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Int. J. Mol. Sci. 2024, 25 (6), 3497. DOI: 10.3390/ijms25063497 View Source
